molecular formula C11H17N3Na3O14P3 B12080236 Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate

Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate

Cat. No.: B12080236
M. Wt: 577.15 g/mol
InChI Key: UBUXPYGNRUBKPD-UHFFFAOYSA-K
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Description

MBC-11 trisodium: is a first-in-class conjugate of the bone-targeting bisphosphonate HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) covalently linked to the antimetabolite cytarabine (Ara-C). This compound has shown potential in the treatment of tumor-induced bone disease (TIBD) due to its unique ability to target bone tissues and deliver cytotoxic effects directly to bone tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of MBC-11 trisodium follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MBC-11 trisodium primarily undergoes hydrolysis and enzymatic degradation in biological systems. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

MBC-11 trisodium has a wide range of applications in scientific research, including:

Mechanism of Action

MBC-11 trisodium exerts its effects through a combination of bone-targeting and cytotoxic mechanisms:

Comparison with Similar Compounds

MBC-11 trisodium is unique due to its dual functionality of bone targeting and cytotoxicity. Similar compounds include:

Properties

Molecular Formula

C11H17N3Na3O14P3

Molecular Weight

577.15 g/mol

IUPAC Name

trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate

InChI

InChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

UBUXPYGNRUBKPD-UHFFFAOYSA-K

Canonical SMILES

CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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